molecular formula C17H18N2O2 B12603780 [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile CAS No. 875153-11-0

[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile

Katalognummer: B12603780
CAS-Nummer: 875153-11-0
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: CVNQTZZQZCYFNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is an organic compound with a complex structure that includes a dioxane ring and a butylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile typically involves the reaction of 4-butylbenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalysts: Acid catalysts like p-toluenesulfonic acid for the formation of the dioxane ring, and bases like sodium ethoxide for the final step.

    Solvents: Common solvents include ethanol and toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [5-(4-Methylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
  • [5-(4-Ethylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile
  • [5-(4-Propylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile

Uniqueness

Compared to similar compounds, [5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile has a longer alkyl chain, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

875153-11-0

Molekularformel

C17H18N2O2

Molekulargewicht

282.34 g/mol

IUPAC-Name

2-[5-(4-butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile

InChI

InChI=1S/C17H18N2O2/c1-2-3-4-13-5-7-14(8-6-13)16-11-20-17(21-12-16)15(9-18)10-19/h5-8,16H,2-4,11-12H2,1H3

InChI-Schlüssel

CVNQTZZQZCYFNU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)C2COC(=C(C#N)C#N)OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.